molecular formula C15H14O B8424307 5-(1-Naphthyl)-4-pentyn-1-ol

5-(1-Naphthyl)-4-pentyn-1-ol

Cat. No.: B8424307
M. Wt: 210.27 g/mol
InChI Key: IMGMWMATKUWNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Naphthyl)-4-pentyn-1-ol is an organic compound featuring a pentynol backbone (a five-carbon chain with a triple bond at the 4-position and a hydroxyl group at the 1-position) substituted with a 1-naphthyl group at the terminal carbon. Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between 1-bromonaphthalene and 4-pentyn-1-ol under inert conditions . This compound is of interest in organic synthesis and materials science due to its dual functional groups (alkyne and alcohol), enabling further derivatization.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

5-naphthalen-1-ylpent-4-yn-1-ol

InChI

InChI=1S/C15H14O/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11,16H,1,5,12H2

InChI Key

IMGMWMATKUWNRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Catalyst Systems : The choice of palladium catalyst varies with the aryl bromide substrate. For example, 5-(2-Naphthyl)-4-pentyn-1-ol synthesis employs PdCl₂(PPh₃)₂ , whereas Pd(PPh₃)₄ is used for perylenyl derivatives .
  • Steric Effects : Bulky substituents (e.g., perylenyl) may require longer reaction times or higher catalyst loadings to overcome steric hindrance.

Physical and Chemical Properties

The table below summarizes physical properties of 4-pentyn-1-ol and its derivatives:

Compound Name Density (g/mL) Boiling Point (°C) Solubility Reference
4-Pentyn-1-ol (parent compound) 0.904 Not reported Soluble in THF
5-(1-Naphthyl)-4-pentyn-1-ol Estimated >1.0 Not reported Low in water Inferred
5-(2-Naphthyl)-4-pentyn-1-ol Estimated >1.0 Not reported Low in water Inferred

Key Observations :

  • The introduction of a hydrophobic naphthyl group significantly reduces water solubility compared to the parent compound.
  • Density increases with the addition of aromatic substituents due to higher molecular packing.

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